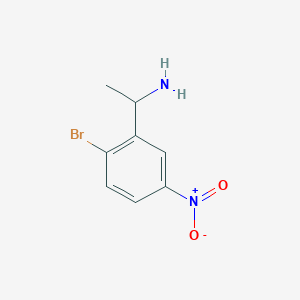

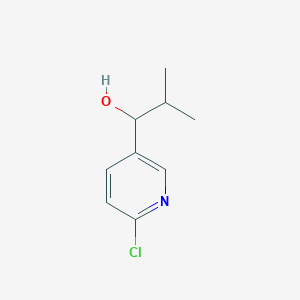

2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one

Overview

Description

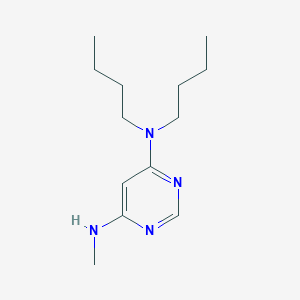

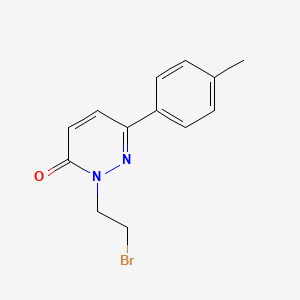

2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one is a chemical compound belonging to the class of indolines. It is a colorless to light yellow crystalline solid with a molecular weight of 281.69 g/mol. It is soluble in water, ethanol, and methanol. It is also known by its CAS registry number of 687-57-6. This compound has been studied for its potential medicinal and biological applications.

Scientific Research Applications

Substrate for Nitrogen Nucleophiles

2-Chloro-1-methoxymethylindole-3-carboxaldehyde, a related compound, serves as an excellent substrate for various nitrogen nucleophiles. This application enables the synthesis of 2-substituted indoles, including precursors for bioactive compounds like the tryptophan residue of moroidin (Comber & Moody, 1992).

Reductive Dechlorination

Eubacterium limosum, isolated from the human intestine, can transform methoxychlor, a structurally similar compound, through reductive dechlorination. This process highlights the potential role of gut microbiota in the metabolic fate of such compounds (Yim et al., 2008).

Antiinflammatory Activity

Analogues of 4-(6-methoxy-2-naphthyl)butan-2-one, which share structural similarities, exhibit significant antiinflammatory properties. This suggests potential therapeutic applications of related compounds in inflammation management (Goudie et al., 1978).

Laboratory Detection and Analysis

The hydroxymethyl radical, which is structurally analogous, has been characterized using high-resolution spectroscopy, indicating the importance of such compounds in chemical analysis and potential astronomical detection (Bermúdez et al., 2017).

Preparation for Environmental Studies

The synthesis of methoxychlor derivatives, similar in structure, allows for the study of their microbial degradation. This is critical in understanding the environmental impact and fate of such compounds (Baarschers & Vukmanich, 1986).

Cytochrome P450 Inhibition

Chlorophyllin, which interacts with methoxychlor, a compound with structural resemblance, inhibits cytochrome P450 activities. This suggests potential interactions between such compounds and key metabolic enzymes (Yun et al., 1995).

Ovarian Development and AMH Production

Methoxychlor exposure affects ovarian morphology, folliculogenesis, and Anti-Mullerian hormone (AMH) production in rats, providing insights into the endocrine-disrupting potential of similar compounds (Uzumcu et al., 2006).

Lead(II) Extraction

Novel acyclic polyether dicarboxylic acids with pseudo-18-crown-6 frameworks, similar in structure, have been synthesized for selective Pb(II) extraction. This indicates potential applications in environmental remediation and heavy metal separation (Hayashita et al., 1999).

Enantioselective Metabolism

Methoxychlor undergoes enantioselective metabolism by various cytochrome P450 isoforms, highlighting the importance of chirality in the metabolic processing of similar compounds (Hu & Kupfer, 2002).

Photochemical Transformations

Studies on methoxy-substituted dibenzobicyclooctadienes, structurally related, demonstrate significant photochemical reactivity, suggesting potential applications in photodynamic therapy or as photoresponsive materials (Cristol et al., 1987).

Antibacterial and Antifungal Activity

Synthesis of novel 1H-indole derivatives, structurally similar, has shown significant antibacterial and antifungal activities. This implies potential pharmaceutical applications for related compounds in combating infections (Synthesis of some novel 1H-indole derivatives with antibacterial activity and antifungal activity, 2020).

KDR Kinase Inhibitors

1H-indol-2-yl-1H-quinolin-2-ones, similar in structure, have been identified as novel KDR kinase inhibitors, indicating potential use in cancer therapy and drug development (Kuethe et al., 2005).

Mechanism of Action

Target of Action

The primary target of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one is cysteine residues in proteins . This compound is a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies for both traditionally druggable proteins as well as difficult-to-target proteins .

Mode of Action

This compound interacts with its targets through a covalent bond with the cysteine residues in proteins . This interaction can lead to changes in the protein’s function, potentially altering its activity or stability.

Biochemical Analysis

Biochemical Properties

2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one plays a significant role in biochemical reactions, particularly in chemoproteomic and ligandability studies. This compound is known to be cysteine-reactive, meaning it can form covalent bonds with cysteine residues in proteins . This reactivity makes it useful for identifying and studying traditionally druggable proteins as well as “undruggable” or difficult-to-target proteins. The compound can be used alone in fragment-based covalent ligand discovery or incorporated into bifunctional tools such as electrophilic PROTAC molecules for targeted protein degradation .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by interacting with cysteine residues in proteins, leading to changes in cell signaling pathways, gene expression, and cellular metabolism . By forming covalent bonds with target proteins, it can modulate their activity, potentially leading to altered cellular responses and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with cysteine residues in proteins . This binding can result in enzyme inhibition or activation, depending on the target protein. The compound’s ability to form stable covalent bonds with cysteine residues makes it a powerful tool for studying protein function and regulation. Additionally, these interactions can lead to changes in gene expression, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can impact its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its reactivity may decrease over time if not stored properly . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular function, which need to be carefully monitored.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively modulate target protein activity. At higher doses, toxic or adverse effects may be observed, including potential off-target interactions and cellular damage . It is crucial to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing any harmful side effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s cysteine-reactive nature suggests it may influence metabolic flux and metabolite levels by modifying key enzymes involved in metabolic processes . Understanding these interactions can provide insights into the compound’s broader impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function . The compound’s ability to covalently bind to cysteine residues may also play a role in its distribution within cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different sets of proteins depending on its subcellular distribution

properties

IUPAC Name |

2-chloro-1-[6-(methoxymethyl)-2,3-dihydroindol-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c1-16-8-9-2-3-10-4-5-14(11(10)6-9)12(15)7-13/h2-3,6H,4-5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYFESHSXXACMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC2=C(CCN2C(=O)CCl)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2,2-dimethylpropyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1493052.png)

![[1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1493057.png)